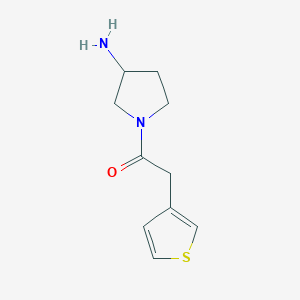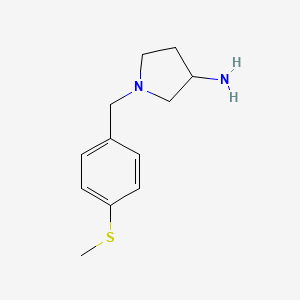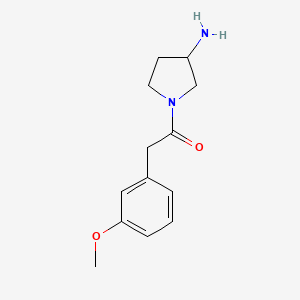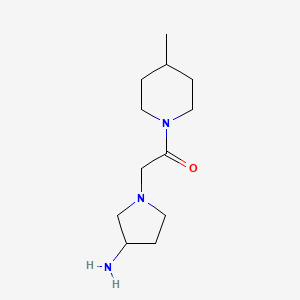
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one
Descripción general
Descripción
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one, commonly known as APTTE, is an organic compound that has been used in a wide range of scientific research applications. APTTE is a chiral molecule that is composed of an aminopyrrolidine ring fused with a thiophene ring. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. APTTE has been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology.
Aplicaciones Científicas De Investigación
Ferroelectric Properties and Emission Analysis
- A derivative of thiophene was found to exhibit ferroelectric behavior, with potential implications in memory devices, sensors, and transducers. This derivative showed an intense blue emission band, indicating potential use in fluorescent materials (Chen et al., 2010).
Antioxidant and Antimicrobial Activities
- Novel chalcone derivatives containing thiophene exhibited significant antioxidant and antimicrobial properties, suggesting their potential in pharmaceutical and therapeutic applications (Gopi et al., 2016).
Chemical and Spectroscopic Properties
- Research on 3-hydroxythiophene derivatives, which are structurally similar to the specified compound, offers insights into their reactivity and potential for creating various chemical compounds with distinct properties (Hunter & McNab, 2010).
Polysubstituted Pyrroles Synthesis
- An efficient method for synthesizing polysubstituted pyrrole derivatives, involving thiophene, has been developed. This could have implications in developing new compounds with varied biological activities (Kumar et al., 2017).
Crystal Structures of Chalcones
- Thiophene derivatives were synthesized and their crystal and molecular structures analyzed, contributing to the understanding of molecular interactions and design of materials with specific properties (Quoc et al., 2019).
Schiff Base Derivatives
- Schiff base derivatives with thiophene displayed high antibacterial activities against certain bacterial strains, indicating their potential in developing new antimicrobial agents (Süleymanoğlu et al., 2020).
Novel Chromophores Synthesis
- Synthesis of novel chromophores involving thiophene indicated potential applications in photophysical properties, which could be leveraged in optical and electronic devices (Jachak et al., 2021).
Propiedades
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-thiophen-3-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c11-9-1-3-12(6-9)10(13)5-8-2-4-14-7-8/h2,4,7,9H,1,3,5-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRCHPCDKCVETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468069.png)
![1-[(3-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468071.png)



![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)
![{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468077.png)
![1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468078.png)
![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468079.png)


![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)
![[1-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468089.png)
![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)